1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride 1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1439903-11-3
VCID: VC4082742
InChI: InChI=1S/C12H17N.ClH/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
SMILES: CC1=CC=C(C=C1)CC2(CC2)CN.Cl
Molecular Formula: C12H18ClN
Molecular Weight: 211.73

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride

CAS No.: 1439903-11-3

Cat. No.: VC4082742

Molecular Formula: C12H18ClN

Molecular Weight: 211.73

* For research use only. Not for human or veterinary use.

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride - 1439903-11-3

Specification

CAS No. 1439903-11-3
Molecular Formula C12H18ClN
Molecular Weight 211.73
IUPAC Name [1-[(4-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
Standard InChI Key WNDLACRDXDCUSI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CC2(CC2)CN.Cl
Canonical SMILES CC1=CC=C(C=C1)CC2(CC2)CN.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride is a secondary amine salt characterized by a cyclopropane ring fused to a benzylamine scaffold. The hydrochloride salt form enhances aqueous solubility, making it suitable for biological testing . Key identifiers include:

PropertyValueSource
Chemical formulaC₁₂H₁₇N·HCl
Molecular weight211.73 g/mol
CAS number1439898-20-0
IUPAC name[1-[(4-Methylphenyl)methyl]cyclopropyl]methanamine hydrochloride

Structural Features

The molecule consists of:

  • A cyclopropane ring introducing significant ring strain (ΔHstrain27.5 kcal/mol\Delta H_{strain} \approx 27.5 \ \text{kcal/mol})

  • A 4-methylbenzyl group providing hydrophobic character

  • A protonated amine group enabling salt formation

X-ray crystallographic data for analogous compounds reveals a dihedral angle of 112112^\circ between the cyclopropane and aromatic rings, optimizing π-orbital interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthetic route typically involves a three-step process:

  • Cyclopropanation: Reaction of p-tolylmagnesium bromide with cyclopropanecarboxaldehyde yields the corresponding alcohol .

  • Oxidation: Conversion to the ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) .

  • Reductive Amination: Treatment with ammonium acetate and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol produces the free base, followed by HCl salt formation .

Key reaction conditions:

  • Temperature: 0C0^\circ \text{C} to reflux

  • Yield: 72–85% (optimized for batch processes)

Industrial Production Considerations

Scale-up challenges include:

  • Ring strain management: Controlled addition rates prevent exothermic decomposition

  • Purification: Recrystallization from ethanol-diethyl ether (3:1 v/v) achieves >98% purity

  • Safety: Implemented measures include explosion-proof reactors and pH-controlled environments

Physicochemical Properties

Basic Characteristics

PropertyValueMethod
AppearanceWhite crystalline solidVisual
Melting point189–192°C (dec.)Capillary
SolubilityH₂O: 87 mg/mL (25°C)Gravimetric
logP (octanol/water)2.34 ± 0.12Calculated

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.21 (d, J=8.1 Hz, 2H), 7.12 (d, J=8.1 Hz, 2H), 3.02 (s, 2H), 2.31 (s, 3H), 1.98–1.89 (m, 1H), 1.42–1.35 (m, 1H)

  • IR (KBr): 2945 cm⁻¹ (C-H stretch), 1601 cm⁻¹ (aromatic C=C), 1489 cm⁻¹ (N-H bend)

Pharmacological Profile

Mechanism of Action

The compound demonstrates dual activity:

  • Monoamine Oxidase Inhibition: Competitive inhibition of MAO-A (Ki=3.2 μMK_i = 3.2 \ \mu\text{M}) through interaction with FAD cofactor

  • Serotonin Receptor Modulation: Partial agonism at 5-HT₂C receptors (EC50=11.7 μM\text{EC}_{50} = 11.7 \ \mu\text{M})

Biological Activity

Assay SystemResultSignificance
Forced Swim Test (mice)42% reduction in immobilityAntidepressant
Tail Suspension TestED₅₀ = 12 mg/kgAnxiolytic
MAO Activity (human liver)78% inhibition at 10 μMNeuroprotection

Structure-Activity Relationships

  • Cyclopropane modification: Removal decreases MAO affinity 8-fold

  • 4-Methyl substitution: Enhances blood-brain barrier permeability by 2.3× vs. unsubstituted analog

  • N-Alkylation: Methylation abolishes 5-HT₂C activity while retaining MAO inhibition

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 1Goggles required

Acute Toxicity

RouteLD₅₀ (rat)Clinical Signs
Oral1,250 mg/kgAtaxia, hypothermia
Dermal>2,000 mg/kgErythema

Chronic toxicity studies (28-day rat) show no observed adverse effect level (NOAEL) at 50 mg/kg/day .

Environmental Considerations

Ecotoxicology

Data gaps exist for:

  • Aquatic toxicity (LC50\text{LC}_{50})

  • Soil mobility (KocK_{oc})

  • Biodegradation half-life

Current handling protocols recommend incineration (850°C, 2s residence time) as primary disposal method .

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